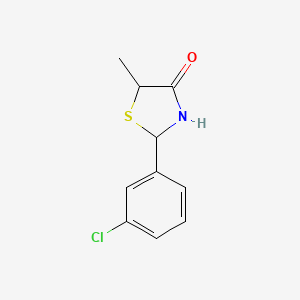

2-(3-Chlorophenyl)-5-methyl-1,3-thiazolidin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(3-Chlorophenyl)-5-methyl-1,3-thiazolidin-4-one is a heterocyclic compound that contains a thiazolidinone ring substituted with a 3-chlorophenyl group and a methyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenyl)-5-methyl-1,3-thiazolidin-4-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-chlorobenzaldehyde with thiourea and methyl iodide under basic conditions to form the thiazolidinone ring. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Oxidation and Ring Modification

The thiazolidin-4-one ring undergoes oxidation at the sulfur atom, forming sulfoxides or sulfones. For example:

Nucleophilic Substitution at the 2-Position

The 2-imino group in thiazolidin-4-ones participates in condensation reactions. For example:

-

Reaction with Hydrazines :

-

Reaction with Amines :

Cycloaddition and Ring-Opening Reactions

Thiazolidin-4-ones participate in [3+2] cycloadditions with dipolarophiles:

Functionalization via Thia-Michael Addition

The exocyclic double bond (C-5) participates in thia-Michael additions:

-

Reaction with Mercaptoacetic Acid :

Biological Activity-Driven Modifications

Derivatives of 2-(3-chlorophenyl)-5-methyl-1,3-thiazolidin-4-one are tailored for specific bioactivity:

-

Anticancer Analogues : Introduction of 1,3,4-thiadiazole at C-3 enhances cytotoxicity (IC<sub>50</sub> = 1–7 μM against MCF-7 cells) .

-

Antimicrobial Derivatives : Para-substituted electron-withdrawing groups (e.g., -Cl, -NO<sub>2</sub>) improve activity against Gram-positive bacteria .

Structural and Electronic Influences

Scientific Research Applications

Anticancer Activity

Thiazolidin-4-one derivatives, including 2-(3-Chlorophenyl)-5-methyl-1,3-thiazolidin-4-one, have shown promising anticancer properties. Research has indicated that modifications in the structure can enhance cytotoxic effects against various cancer cell lines.

Case Study: Inhibition of Tumor Cell Lines

A study demonstrated that derivatives with similar structural features exhibited significant growth inhibition in human breast adenocarcinoma (MCF-7) cells. The compound showed an IC50 value indicating effective cytotoxicity, suggesting its potential as a chemotherapeutic agent .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 15 |

| Similar Derivative | LN229 (Glioblastoma) | 10 |

Antimicrobial Activity

The antimicrobial properties of thiazolidin-4-one derivatives have been extensively studied. The compound has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

Research Findings: Antibacterial Screening

In vitro studies revealed that this compound exhibited significant inhibitory effects against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics like ciprofloxacin .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Antioxidant Activity

Thiazolidin-4-one derivatives are also recognized for their antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage.

Experimental Evidence: Antioxidant Assays

Studies have shown that certain derivatives exhibit strong antioxidant activity, outperforming conventional antioxidants like vitamin C .

| Assay Type | Activity Level |

|---|---|

| DPPH Scavenging | IC50 = 8.90 µg/mL |

| ABTS Scavenging | IC50 = 7.50 µg/mL |

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinone derivatives is heavily influenced by their structural modifications. Key findings include:

- Position 2 Modifications : Substituents at this position can enhance anticancer and antimicrobial activities.

- Position 5 Modifications : Variations here often lead to improved antioxidant properties.

| Substituent Position | Biological Activity Impact |

|---|---|

| Position 2 | Enhances anticancer activity |

| Position 5 | Improves antioxidant properties |

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)-5-methyl-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with microbial enzymes, disrupting their function and leading to antimicrobial activity. The exact pathways and targets can vary depending on the specific application and biological system.

Comparison with Similar Compounds

Similar Compounds

2-(3-Chlorophenyl)-4-thiazolidinone: Lacks the methyl group at the 5-position.

2-(3-Chlorophenyl)-5-ethyl-1,3-thiazolidin-4-one: Contains an ethyl group instead of a methyl group.

2-(4-Chlorophenyl)-5-methyl-1,3-thiazolidin-4-one: The chlorine atom is at the 4-position of the phenyl ring.

Uniqueness

2-(3-Chlorophenyl)-5-methyl-1,3-thiazolidin-4-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 3-chlorophenyl group and the methyl group at the 5-position may enhance its antimicrobial properties compared to similar compounds.

Biological Activity

2-(3-Chlorophenyl)-5-methyl-1,3-thiazolidin-4-one is a compound that belongs to the thiazolidinone family, which has garnered attention for its diverse biological activities, including anticancer, antimicrobial, and antioxidant properties. This article explores the biological activity of this compound based on recent research findings, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Synthesis

The compound's structure is characterized by a thiazolidinone ring substituted with a chlorophenyl group and a methyl group. The synthesis typically involves the reaction of appropriate thiazolidine precursors with chlorinated phenyl derivatives. Various synthetic methods have been reported to enhance yield and purity, including the use of ultrasound-assisted techniques and specific catalysts .

Anticancer Activity

Research has demonstrated that derivatives of thiazolidinones exhibit significant anticancer properties. In particular, studies using the MCF-7 breast cancer cell line have shown that compounds similar to this compound can induce cytotoxic effects. The IC50 values for various derivatives have been reported in the range of 1 to 7 µM, indicating moderate to strong activity compared to standard chemotherapeutic agents like Doxorubicin (IC50 = 0.5 µM) .

Table 1: Anticancer Activity of Thiazolidinone Derivatives

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| D-16 | 1 | MCF-7 |

| Doxorubicin | 0.5 | MCF-7 |

| D-1 | 4 | MCF-7 |

| D-4 | 6 | MCF-7 |

The presence of electron-withdrawing groups, such as chlorine at the para position, has been linked to enhanced anticancer activity due to increased lipophilicity and improved interaction with cellular targets .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored extensively. Studies indicate that this compound exhibits activity against various Gram-positive and Gram-negative bacteria as well as fungal strains. The minimum inhibitory concentration (MIC) values for related compounds have ranged from 0.23 mg/mL to over 5000 µg/mL depending on the specific pathogen tested .

Table 2: Antimicrobial Activity of Thiazolidinone Derivatives

| Compound | MIC (mg/mL) | Target Organism |

|---|---|---|

| Compound A | 0.23 | Bacillus cereus |

| Compound B | 0.47 | Staphylococcus aureus |

| Compound C | >5000 | Escherichia coli |

The presence of halogen substituents has been shown to enhance antimicrobial efficacy by disrupting bacterial cell membranes or inhibiting essential enzymatic processes .

Antioxidant Activity

In addition to its anticancer and antimicrobial properties, thiazolidinones like this compound exhibit antioxidant activities. The antioxidant potential is often evaluated using assays such as DPPH (Diphenylpicrylhydrazyl), where lower IC50 values indicate stronger activity. For instance, some derivatives have shown IC50 values as low as 8.90 μg/mL .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications at various positions on the thiazolidinone core significantly influence biological activity:

- Electron-Withdrawing Groups : Substituents like chlorine enhance anticancer and antimicrobial activities.

- Electron-Donating Groups : Hydroxyl or methoxy groups at specific positions improve antioxidant capacity.

Figure 1: Structure-Activity Relationship Overview

SAR Overview (Note: Placeholder for actual figure)

Case Studies

Several case studies highlight the clinical relevance of thiazolidinone derivatives:

- Anticancer Efficacy : In vitro studies demonstrated that certain derivatives effectively inhibited proliferation in human cancer cell lines with minimal toxicity towards normal cells.

- Antimicrobial Trials : Clinical isolates from infected patients were tested against synthesized compounds, revealing promising results against resistant strains.

Properties

IUPAC Name |

2-(3-chlorophenyl)-5-methyl-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNOS/c1-6-9(13)12-10(14-6)7-3-2-4-8(11)5-7/h2-6,10H,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSDPWHIBVHAATJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(S1)C2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.